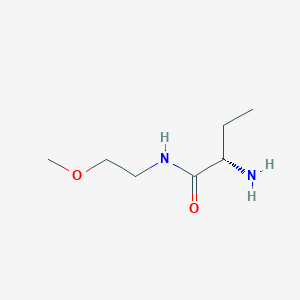

S-2-Amino-N-(2-methoxyethyl)butyramide

説明

S-2-Amino-N-(2-methoxyethyl)butyramide (2-MEBA) is an amide derivative of butyric acid. It is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. In

科学的研究の応用

Thermoresponsive Polymers

S-2-Amino-N-(2-methoxyethyl)butyramide: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST)–type phase transition, which means they are soluble or highly swollen below a certain temperature but become insoluble and collapse above it . This property is particularly useful in creating ‘smart’ materials that can respond to temperature changes, potentially applicable in drug delivery systems where controlled release is required at specific body temperatures.

Group Transfer Polymerization

The compound is involved in group transfer polymerization processes to create block and random copolymers . These copolymers can have varied thermoresponsive properties, which are influenced by their molecular structure. The ability to fine-tune the cloud point temperature of these polymers by altering their composition makes them suitable for a range of applications, from environmental sensing to bioengineering.

Antisense Oligonucleotide Conjugates

In the field of molecular biology, S-2-Amino-N-(2-methoxyethyl)butyramide derivatives are linked to antisense oligonucleotides. These conjugates target specific mRNA sequences to inhibit protein production, a technique that can be used for therapeutic purposes such as treating genetic disorders . The compound’s role in enhancing the uptake of these oligonucleotides into cells is crucial for their effectiveness.

Toxicology and Safety Profiling

The compound’s derivatives are also significant in toxicological studies. They are used to understand the toxicologic properties of antisense inhibitors in animals and humans, which is essential for the development of safe therapeutic agents . These studies help in assessing the safety and tolerability profiles of new drugs.

Deoxofluorination Reagents

S-2-Amino-N-(2-methoxyethyl)butyramide: is related to compounds used as deoxofluorination reagents, which are crucial in organic synthesis . These reagents help in the transformation of carbonyl groups into difluoromethyl groups, a reaction that is valuable in pharmaceutical and agrochemical manufacturing.

Polymer Science and Engineering

Lastly, the compound finds its application in polymer science and engineering. Its derivatives are used to synthesize non-ionic water-soluble polymers that combine amide and ethyleneglycolether motifs . These polymers have unique properties that make them suitable for various industrial and biomedical applications.

特性

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSLRCUESVQPPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

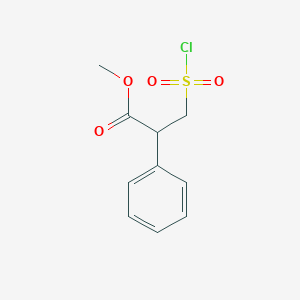

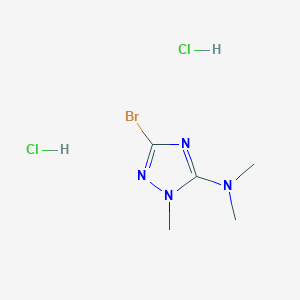

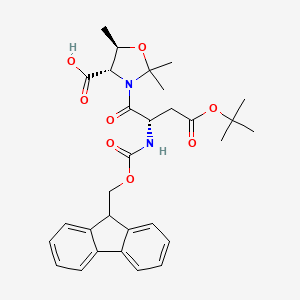

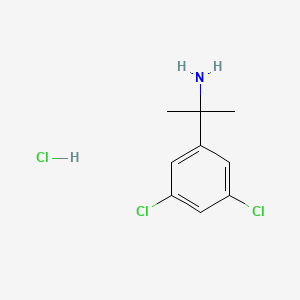

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)